Benzyl 3-methylenecyclobutylmethylcarbamate
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Overview
Description
Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate involves the cleavage of the carbamate group under specific conditions. This cleavage can be catalyzed by acids, bases, or enzymes, leading to the release of the active amine. The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or drug release.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(tert-butoxycarbonyl)carbamate: Another carbamate used as a protecting group for amines.
Benzyl N-(fluorenylmethoxycarbonyl)carbamate: Commonly used in peptide synthesis for protecting amines.
Uniqueness
Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate is unique due to its cyclobutyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and stability compared to other carbamates.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-7-13(8-11)9-15-14(16)17-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2,(H,15,16) |
InChI Key |
UESKTWIDKNXQFE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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